molecular formula C22H20N2O6 B2569322 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide CAS No. 952970-45-5

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide

Cat. No.: B2569322
CAS No.: 952970-45-5
M. Wt: 408.41
InChI Key: ODYGTOFTJYBNHK-YWEYNIOJSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a synthetic chemical compound offered for research purposes. Its core structure combines a benzodioxole group, an acrylamide linker, and a dimethoxyphenyl-isoxazole moiety. Compounds featuring the α,β-unsaturated carbonyl group of the acrylamide scaffold are of interest in medicinal chemistry for their potential to interact with biological nucleophiles, such as cysteine thiols on proteins . The benzodioxole and dimethoxyphenyl groups are privileged structures known to contribute to molecular recognition in various biochemical contexts. Researchers are exploring this compound and its analogs in several early-stage discovery areas, including as potential modulators of neuronal receptors . As a research-grade chemical, all in vitro and in vivo studies should be conducted by qualified professionals. This product is labeled with the appropriate hazard warnings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6/c1-26-17-7-5-15(10-20(17)27-2)19-11-16(24-30-19)12-23-22(25)8-4-14-3-6-18-21(9-14)29-13-28-18/h3-11H,12-13H2,1-2H3,(H,23,25)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYGTOFTJYBNHK-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)/C=C\C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial and immunomodulatory effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an isoxazole derivative. The presence of these functional groups is crucial for its biological activity.

Antibacterial Activity

Research indicates that derivatives of benzo[d][1,3]dioxole exhibit promising antibacterial properties. Specifically, compounds related to this compound have shown inhibitory activity against Mur ligases such as MurD and MurE, which are essential for bacterial cell wall synthesis. This inhibition suggests potential as antibacterial agents against resistant strains of bacteria .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTargetActivity
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-benzylpropanamideMurDInhibitory
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2-hydroxybenzylidene)-2-thioxothiazolidin-4-one)MurEInhibitory

Immunomodulatory Effects

Isoxazole derivatives have been studied for their immunoregulatory properties. The compound has shown potential in modulating immune responses by affecting cytokine production and T-cell activation. For instance, it has been observed to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) and reduce TNF-alpha production in vitro .

Case Study: Immunomodulatory Effects
In a study evaluating the effects of isoxazole derivatives on immune functions:

  • Objective: To assess the impact on cytokine production.
  • Methods: PBMCs were treated with varying concentrations of the compound.
  • Results: Significant inhibition of IL-6 and TNF-alpha was noted, indicating its potential as an immunosuppressive agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the isoxazole ring enhances its interaction with biological targets, while modifications to the benzo[d][1,3]dioxole group can influence potency and selectivity.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Isoxazole GroupEnhances immunomodulatory effects
Benzo[d][1,3]dioxoleIncreases antibacterial potency

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis. Its structure facilitates the formation of more intricate molecules through various chemical reactions. It can undergo halogenation, nucleophilic substitution, and coupling reactions, making it versatile for synthetic chemists looking to develop new compounds with specific properties.

Reactivity Profile
The compound can participate in several types of reactions:

  • Oxidation : Using reagents like potassium permanganate to introduce additional functional groups.
  • Reduction : Transforming the acrylamide group to an amine using hydrogen gas and palladium catalysts.
  • Substitution : Introducing different substituents on the benzo[d][1,3]dioxole ring through nucleophilic substitution reactions.

Biological Applications

Enzyme Inhibition Studies
The compound has shown potential as an enzyme inhibitor, particularly in studies focusing on cancer and infectious diseases. Its structural characteristics allow it to interact with specific enzymes, which is crucial for developing therapeutic agents. For instance, research indicates that derivatives of isoxazole compounds exhibit inhibitory activity against monoamine oxidase B (MAO-B), suggesting that similar mechanisms may be explored with this compound .

Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity due to its ability to modulate biological targets involved in cancer progression. The benzo[d][1,3]dioxole moiety enhances membrane penetration and interaction with intracellular targets.

Medicinal Chemistry

Drug Development Potential
In medicinal chemistry, the compound is being investigated as a lead candidate for drug development. Its interactions with biological targets make it a promising candidate for treating various diseases. The unique combination of functional groups within its structure allows for significant bioactivity and selectivity against specific molecular targets.

Pharmacological Activity
Research has indicated that compounds with similar structures can exhibit antimicrobial properties. The incorporation of the isoxazole ring may enhance these effects, offering a pathway for developing new antimicrobial agents .

Material Science

Development of New Materials
In material science, (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide is explored for its potential in creating novel materials with specific properties. This includes applications in polymers and coatings where enhanced durability and functional characteristics are desired.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core Influence : Thiadiazole and thiazole derivatives (e.g., 6, 8a, ) exhibit lower yields (70–80%) compared to benzodioxole-acrylamides synthesized via modern coupling agents (e.g., HATU, >95% yield) .
  • Substituent Effects : Methoxy and benzodioxole groups enhance solubility and electronic stability, as seen in the target compound and K-16 .

Physicochemical and Spectral Properties

Table 2: Comparative Spectral and Physical Data
Compound Name Melting Point (°C) IR (C=O stretch, cm$^{-1}$) $ ^1H $-NMR (δ, ppm) Reference
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide N/A 1660–1680 7.30–7.80 (m, Ar-H), 5.96 (s, OCH$_2$O)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) 160 1606 7.36–7.72 (m, Ar-H), 7.95–8.13 (d, isoxazole)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 2.49–2.63 (s, CH$_3$), 7.47–8.39 (m, Ar-H)
K-16 55.2–55.5 166.08 (C=O) 6.73 (d, J=1.6 Hz, benzodioxole), 3.75 (s, SCH$_2$)

Key Findings :

  • Thermal Stability : Thiadiazole derivatives (e.g., 8a) exhibit higher melting points (290°C) due to rigid planar structures, while benzodioxole-acrylamides (e.g., K-16) show lower melting points (55.2–55.5°C) due to flexible thioether linkages .
  • Spectral Signatures : The Z-configured acrylamide in the target compound is confirmed by distinct $ ^1H $-NMR coupling constants (J ≈ 10–12 Hz for Z-isomers), contrasting with E-isomers (J > 15 Hz) .

Q & A

Q. What are the typical synthetic routes for preparing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)acrylamide?

The compound is synthesized via condensation reactions. A common approach involves reacting a benzo[d][1,3]dioxol-5-yl acryloyl chloride derivative with an isoxazole-containing amine. For example:

  • Step 1 : Prepare the acryloyl chloride intermediate by treating 3-(benzo[d][1,3]dioxol-5-yl)acrylic acid with thionyl chloride.
  • Step 2 : React the intermediate with 5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methylamine in chloroform or DMF, using triethylamine as a base .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization is used to isolate the product.

Q. How is the compound characterized post-synthesis?

Characterization relies on spectroscopic and spectrometric methods:

  • 1H/13C NMR : Peaks for the benzo[d][1,3]dioxole (δ 5.95–6.85 ppm), isoxazole (δ 6.50–7.20 ppm), and acrylamide (δ 6.30–7.10 ppm) moieties confirm connectivity .
  • ESI-MS : Molecular ion peaks (e.g., m/z 450–470 [M+H]+) validate molecular weight .
  • HPLC : Purity >95% is typically required for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Key variables include:

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .
  • Catalyst : Ytterbium triflate (0.05 mmol) improves coupling efficiency in amide bond formation .
  • Temperature : Room temperature minimizes side reactions (e.g., isomerization), while microwave-assisted synthesis reduces reaction time .
  • Workflow : Design-of-experiment (DoE) models statistically optimize parameters like molar ratios and reaction duration .

Q. How to validate purity and identity using orthogonal methods?

  • HPLC-DAD/MS : Confirm retention time (RT ~12.5 min) and molecular ion (m/z 467.2 [M+H]+) .
  • 2D NMR : HSQC and HMBC correlations verify acrylamide connectivity and isoxazole substitution .

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